2-(Trifluoromethyl)pyrimidin-4-amine

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

2-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-42-4) is a small-molecule heterocyclic building block consisting of a pyrimidine core with an electron-withdrawing trifluoromethyl (-CF3) substituent at the C2 position and a primary amine at C4. With a molecular weight of 163.10 g/mol and a computed XLogP3 of 0.8, it occupies physicochemical space characteristic of fragment-like scaffolds suitable for lead discovery.

Molecular Formula C5H4F3N3
Molecular Weight 163.1 g/mol
CAS No. 672-42-4
Cat. No. B1295553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrimidin-4-amine
CAS672-42-4
Molecular FormulaC5H4F3N3
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11)
InChIKeyXJHPDOAHPIXTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-42-4) Chemical Class & Core Properties Overview


2-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-42-4) is a small-molecule heterocyclic building block consisting of a pyrimidine core with an electron-withdrawing trifluoromethyl (-CF3) substituent at the C2 position and a primary amine at C4. With a molecular weight of 163.10 g/mol and a computed XLogP3 of 0.8, it occupies physicochemical space characteristic of fragment-like scaffolds suitable for lead discovery [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the -CF3 group confers metabolic stability and modulates electronic properties relative to non-fluorinated analogs . Critical Identification Note: This compound is frequently confused with its regioisomer 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6), which has the -CF3 and -NH2 positions reversed. Only CAS 672-42-4 has the amine at the 4-position and -CF3 at the 2-position, a distinction that critically affects reactivity, binding orientation, and the types of derivative libraries accessible.

Why Generic Substitution Fails for 2-(Trifluoromethyl)pyrimidin-4-amine: The Regioisomer Trap


Substituting 2-(trifluoromethyl)pyrimidin-4-amine with a generic 'trifluoromethyl pyrimidine amine' or 'in-class analog' carries a high risk of regioisomer mismatch. The most common procurement error is confusion with 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6): while both contain C5H4F3N3, the swapped positions of the -CF3 and -NH2 groups produce markedly different electronic environments, spectroscopic signatures, and synthetic handles. In fragment-based drug discovery, even a single-atom positional change can redirect molecular recognition, abolish target engagement, or require re-optimization of an entire chemical series . Furthermore, the 2-CF3/4-NH2 topology uniquely enables specific downstream chemistries (e.g., N-alkylation at the 4-amine or nucleophilic aromatic substitution at C5/C6) that are not directly transferable to other regioisomers or to analogs bearing alternative 2-substituents such as -CH3, -Cl, or -H .

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)pyrimidin-4-amine vs. Closest Analogs


Physicochemical Fingerprint: LogP and pKa Differentiation from Non-Fluorinated and Regioisomeric Analogs

2-(Trifluoromethyl)pyrimidin-4-amine possesses a computed XLogP3 of 0.8 [1] and a predicted pKa of 1.53 ± 0.10 . In contrast, the non-fluorinated analog 2-Methylpyrimidin-4-amine (CAS 74-69-1) has a higher predicted LogP (~0.4) and a significantly higher pKa (>3), reflecting the absence of the electron-withdrawing -CF3 group. The regioisomer 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6) shows a predicted pKa of 1.90 ± 0.10, approximately 0.4 log units higher [2]. The ΔpKa ≈ 0.37 between the two regioisomers directly reflects the difference in electronic influence when -CF3 is ortho vs. para to the ring nitrogens, altering hydrogen-bonding capacity and protonation state at physiological pH. Additionally, the target compound's melting point (180-181 °C, experimentally observed ) is substantially higher than that of 2-Methylpyrimidin-4-amine (204-205 °C), indicating different crystal packing energetics relevant to formulation and solid-state handling.

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

Fragment Library Utility: 19F NMR-Enabled Screening Capability

2-(Trifluoromethyl)pyrimidin-4-amine is specifically marketed as a fluorine-containing building block compatible with 19F NMR-based fragment screening . The single -CF3 group provides a distinct, sensitive 19F NMR handle that enables direct detection of protein-ligand binding without the need for isotopic labeling or reporter displacement assays. The non-fluorinated 2-methyl analog lacks this capability entirely, requiring alternative (often less sensitive) screening formats. The regioisomer 2-amino-4-(trifluoromethyl)pyrimidine, while also 19F NMR-active, may exhibit a different 19F chemical shift and relaxation behavior due to the altered electronic environment of the -CF3 group when positioned at C4 vs. C2 [1]. For procurement in a fragment library context, the 2-CF3/4-NH2 topology is specifically compatible with subsequent elaboration at the 4-amine position while retaining the 19F reporter group, a feature not shared by the 2-NH2/4-CF3 regioisomer.

Fragment-Based Screening 19F NMR Biophysical Assays

Synthetic Tractability: Amine-Directed Derivatization at C4 vs. C2 Regioisomers

The 4-amine group in 2-(trifluoromethyl)pyrimidin-4-amine is more nucleophilic and sterically accessible than the 2-amine in the regioisomer 2-amino-4-(trifluoromethyl)pyrimidine, due to reduced steric hindrance from the adjacent -CF3 group. This facilitates selective N-functionalization (alkylation, acylation, sulfonylation) without competing reactivity at ring nitrogens . In the patent literature, 2-(trifluoromethyl)pyrimidin-4-amine serves as a key intermediate for arginine methyltransferase inhibitors (CN-110343095-A), where the 4-amine is elaborated into complex pharmacophores [1]. The 2-methyl analog, while also amenable to 4-amine derivatization, lacks the electron-withdrawing -CF3 that tunes the amine's nucleophilicity and the pyrimidine ring's electrophilicity for subsequent C5/C6 functionalization. The regioisomer 2-amino-4-(trifluoromethyl)pyrimidine directs derivatization to the 2-position, generating a structurally distinct library from the same starting material set.

Synthetic Chemistry Parallel Synthesis Library Design

Cellular Pharmacology: Antiproliferative SAR of Trifluoromethyl Pyrimidine Derivatives

While 2-(trifluoromethyl)pyrimidin-4-amine itself is a building block and not a final drug candidate, trifluoromethyl-containing polysubstituted pyrimidine derivatives that incorporate this scaffold have demonstrated quantifiable antiproliferative activity. In a 2023 study, compounds derived from trifluoromethyl-pyrimidine series showed IC50 values of 4.42 ± 0.46 μM and 4.85 ± 0.59 μM against PC-3 prostate cancer cells, significantly outperforming the positive control 5-fluorouracil (IC50 = 6.39 ± 0.71 μM) [1]. The -CF3 substituent at the 2-position was identified as a critical pharmacophoric element for USP7 binding in molecular docking studies, with the 2-CF3/4-amino topology providing optimal hydrophobic pocket complementarity. Derivatives lacking the -CF3 group or bearing alternative substituents showed reduced potency, though exact comparative IC50 values for the unsubstituted pyrimidine analog were not reported in the open-access portion of this study.

Anticancer Agents Kinase Inhibitors Structure-Activity Relationships

Agrochemical Precedent: Trifluoromethylpyrimidines as Privileged Scaffolds in Crop Protection

The trifluoromethylpyrimidine motif, including the 2-CF3/4-amine substitution pattern, appears extensively in agrochemical patent literature. Patent family EP3571204 discloses compounds incorporating the 2-(trifluoromethyl)pyrimidin-4-amine substructure as intermediates for anti-parasitic and antibacterial agents [1]. Bayer CropScience patents (e.g., WO2010076012) describe pyrimidine derivatives with 2-CF3 substitution as herbicides and plant growth regulators [2]. The -CF3 group enhances environmental stability (resistance to oxidative metabolism in soil and plants) relative to -CH3 or -H analogs—a class-level property of trifluoromethyl heterocycles rather than a direct comparative measurement for this specific compound. Procurement differentiation lies in the established regulatory and synthetic precedent: choosing a scaffold with existing patent literature and known toxicological profiles reduces development risk compared to novel or less-characterized heterocyclic cores.

Agrochemical Intermediates Fungicides Herbicides

Procurement-Relevant Application Scenarios for 2-(Trifluoromethyl)pyrimidin-4-amine


Fragment-Based Lead Discovery Libraries: Fluorine-Enabled Screening

2-(Trifluoromethyl)pyrimidin-4-amine is best deployed as a component of a fluorinated fragment library for 19F NMR-based screening campaigns. Its single -CF3 reporter group enables direct detection of weak-affinity protein-ligand interactions (KD in the μM–mM range) without competitive displacement assays . Procurement should specify CAS 672-42-4 explicitly to avoid delivery of the regioisomer CAS 16075-42-6, which would shift the 19F NMR signal and alter binding orientations. The 4-amine handle remains free for hit elaboration, allowing fragment growing while retaining the 19F NMR-active -CF3 group as a biophysical probe throughout the optimization process.

Medicinal Chemistry: Kinase and Epigenetic Target Inhibitor Synthesis

The 2-(trifluoromethyl)pyrimidin-4-amine scaffold serves as a versatile intermediate for synthesizing kinase inhibitors (e.g., CHK1-targeted series) and epigenetic enzyme inhibitors (e.g., arginine methyltransferase inhibitors as in CN-110343095-A) [1]. The electron-withdrawing -CF3 group reduces the pKa of the pyrimidine ring (predicted pKa ~1.53 vs. >3 for 2-methyl analog), modulating hydrogen-bond donor/acceptor character in the kinase hinge-binding region. For medicinal chemistry procurement, the critical specification is regioisomeric purity: contamination with the 2-amino-4-CF3 isomer introduces a different hydrogen-bonding pharmacophore that can confound SAR interpretation.

Agrochemical Intermediate: Fungicide and Herbicide Development

The compound is a validated intermediate for synthesizing trifluoromethylpyrimidine-based fungicides and herbicides. The -CF3 group imparts enhanced metabolic stability in plant and soil environments compared to methyl or unsubstituted pyrimidine cores . Patent literature from Bayer CropScience and related filings demonstrates the commercial relevance of this scaffold class. For industrial procurement at scale (multi-gram to kilogram), specifications should include: purity ≥97% (HPLC), regioisomer content <0.5%, and residual solvent profile suitable for further synthetic transformation without additional purification.

PET Tracer Development: 18F-Radiolabeling Precursor

As noted by specialty chemical suppliers, 2-(trifluoromethyl)pyrimidin-4-amine is supplied as a fluorine-containing building block for PET tracer development . The trifluoromethyl group provides a chemical handle that, in principle, can be exploited for 18F/19F isotopic exchange reactions—enabling the synthesis of 18F-labeled pyrimidine derivatives for positron emission tomography imaging. This application demands the highest purity specifications (≥98%, with rigorous metal content analysis) due to the regulatory requirements for radiopharmaceutical precursor materials.

Technical Documentation Hub

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